4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride
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Overview
Description
4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride is a chemical compound with the molecular formula C7H3BrF4O3S and a molecular weight of 323.06 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a sulfonyl fluoride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride typically involves the reaction of 4-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride with a fluoride source . The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl fluoride product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, more efficient mixing, and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reduction reactions can produce the corresponding bromine-free compounds.
Scientific Research Applications
4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in the modification of biomolecules, such as proteins and nucleic acids, through the formation of sulfonyl fluoride linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethoxy)benzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl fluoride: Similar but with a different position of the trifluoromethyl group on the benzene ring.
Uniqueness
4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific chemical and biological activities.
Properties
IUPAC Name |
4-bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O3S/c8-4-1-2-6(16(12,13)14)5(3-4)15-7(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXPNOFROLLPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-48-4 |
Source
|
Record name | 1373232-48-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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